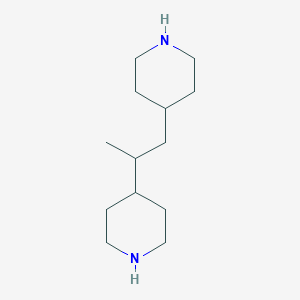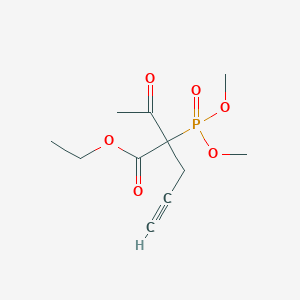![molecular formula C13H18O4S B12587603 Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- CAS No. 501644-38-8](/img/structure/B12587603.png)
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- is a chemical compound with a complex structure that includes a phenol group and a substituted oxathiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of phenol with an appropriate oxathiane derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is carefully monitored to maintain the purity and yield of the product. Advanced techniques such as distillation and crystallization may be employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various substituted phenols or oxathiane derivatives.
Applications De Recherche Scientifique
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the oxathiane ring may influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-ethyl-6-methyl-: A similar compound with a simpler structure, lacking the oxathiane ring.
Phenol, 2,3,6-trimethyl-: Another related compound with multiple methyl groups on the phenol ring.
Uniqueness
Phenol, 2-[(3-ethyl-2,2-dioxido-1,2-oxathian-6-yl)methyl]- is unique due to the presence of the oxathiane ring, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
501644-38-8 |
|---|---|
Formule moléculaire |
C13H18O4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
2-[(3-ethyl-2,2-dioxooxathian-6-yl)methyl]phenol |
InChI |
InChI=1S/C13H18O4S/c1-2-12-8-7-11(17-18(12,15)16)9-10-5-3-4-6-13(10)14/h3-6,11-12,14H,2,7-9H2,1H3 |
Clé InChI |
QEOOTDDINWJWFL-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(OS1(=O)=O)CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


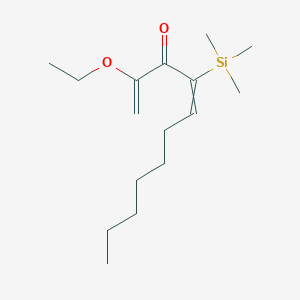
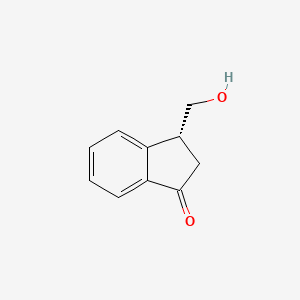
![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
![3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B12587542.png)


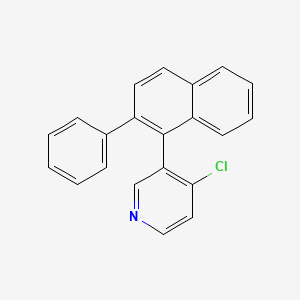
![2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine](/img/structure/B12587567.png)
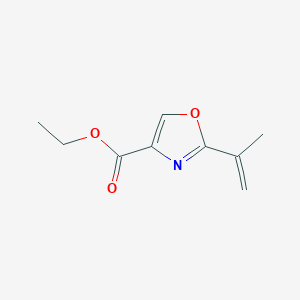
![1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12587584.png)

